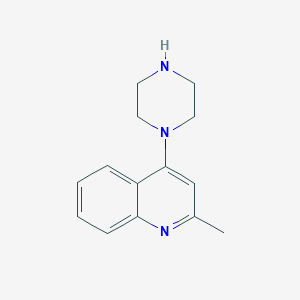

2-Methyl-4-Piperazinoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)12-4-2-3-5-13(12)16-11/h2-5,10,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBLCORUTWKJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351526 | |

| Record name | 2-Methyl-4-Piperazinoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82241-22-3 | |

| Record name | 2-Methyl-4-Piperazinoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(piperazin-1-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enigmatic Mechanism of Action of 2-Methyl-4-Piperazinoquinoline: A Technical Guide Based on Structural Analogs

The 2-Methyl-4-Piperazinoquinoline scaffold represents a versatile pharmacophore, with analogous structures demonstrating a wide spectrum of biological activities. These activities span from anticancer and antimicrobial to central nervous system (CNS) effects. This guide will delve into the most prominent and well-characterized of these potential mechanisms.

Potential Anticancer Activity: Targeting Key Cellular Processes

The quinoline-piperazine motif is a recurring feature in a number of potent anticancer agents. The primary mechanisms implicated are the inhibition of topoisomerases and the modulation of the PI3K/AKT signaling pathway.

Inhibition of DNA Topoisomerases

Mechanism: Quinolone-based compounds are known to function as topoisomerase inhibitors.[1][2] These enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3][4] By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to an accumulation of DNA breaks and subsequent apoptosis.[5] Both Topoisomerase I and II can be targeted by quinoline derivatives.[2][6]

Signaling Pathway:

Caption: Hypothesized mechanism of topoisomerase inhibition.

Modulation of the PI3K/AKT Signaling Pathway

Mechanism: The Phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Several quinoline and piperazine-containing molecules have been identified as potent inhibitors of PI3K isoforms.[8] By blocking the catalytic activity of PI3K, these compounds prevent the phosphorylation of downstream effectors like AKT, thereby inhibiting cell growth and inducing apoptosis.

Signaling Pathway:

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Quantitative Data for Structurally Related Anticancer Compounds:

| Compound Class | Target | IC50 | Reference |

| Aminated Quinolinequinones | ACHN renal cancer cells | 1.55 µM | [9] |

| Pyrrolo[2,1-f][4][10][11]triazines | PI3Kα | 5.9 nM | [12] |

| Indolizinoquinoline-5,12-diones | Topoisomerase I | < CPT | [5] |

Potential Antimalarial Activity: Interference with Heme Detoxification

Mechanism: Quinoline-based antimalarials, such as chloroquine, are thought to exert their effect by disrupting the parasite's detoxification of heme.[13][14] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[15] The parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline drugs are proposed to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.[13][16][17]

Logical Relationship Diagram:

Caption: Hypothesized inhibition of heme detoxification in malaria.

Potential Antibacterial Activity: Targeting Bacterial DNA Gyrase and Topoisomerase IV

Mechanism: Quinolone antibiotics are a well-established class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][18] These enzymes are essential for bacterial DNA replication and are absent in eukaryotes, making them selective targets.[1] Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1][19] The piperazine moiety is a common substituent in many potent fluoroquinolone antibiotics, enhancing their activity.[20]

Potential Central Nervous System (CNS) Activity: Dopamine Receptor Antagonism

Mechanism: The piperazine ring is a common pharmacophore in many CNS-active drugs.[21] Several quinolinone and piperazine derivatives have been shown to act as antagonists at dopamine receptors, particularly the D2 and D4 subtypes.[22][23] Dopamine receptor antagonists are used in the treatment of various psychiatric disorders.[24] These compounds are thought to exert their effects by blocking the binding of dopamine to its receptors, thereby modulating dopaminergic neurotransmission.[25]

Quantitative Data for a Structurally Related Dopamine Receptor Antagonist:

| Compound | Target | Activity | Reference |

| OPC-4392 | Dopamine D2 Receptor | Inhibits neuronal activity | [23] |

Experimental Protocols

Topoisomerase Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or II.[3][4][10]

Workflow:

Caption: Workflow for a topoisomerase DNA relaxation assay.

Methodology:

-

A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in an appropriate assay buffer is prepared.[10]

-

The test compound is added at various concentrations.

-

The reaction is initiated by the addition of purified human topoisomerase I or II.

-

After incubation at 37°C, the reaction is terminated.

-

The DNA topoisomers are separated by agarose gel electrophoresis.

-

Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[10]

PI3K Activity Assay (HTRF Assay)

This is a high-throughput, homogeneous time-resolved fluorescence (HTRF) assay to measure the activity of PI3K isoforms.[8]

Methodology:

-

The PI3K enzyme, a PIP2 substrate, and ATP are incubated in a microtiter plate.

-

The test compound is added to the wells.

-

After incubation, a detection mixture containing a biotinylated PIP3 tracer and a europium-labeled anti-GST antibody (for GST-tagged PI3K) is added.

-

The amount of PIP3 produced is inversely proportional to the HTRF signal.[26]

Heme Detoxification Inhibition Assay (Pyridine Hemochrome Assay)

This assay quantifies the amount of free heme that has not been converted to hemozoin.[27][28]

Methodology:

-

Synchronized malaria parasite cultures are treated with the test compound.

-

The parasites are harvested, and cellular fractions (cytosol, exchangeable heme, and hemozoin) are separated.[28]

-

The amount of heme in each fraction is quantified by converting it to a pyridine hemochrome complex and measuring the absorbance at a specific wavelength.[27]

-

An increase in the exchangeable heme fraction in treated versus untreated parasites indicates inhibition of heme detoxification.[28]

Dopamine Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from a specific dopamine receptor subtype.[11][29][30]

Methodology:

-

Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D4) are prepared.[11]

-

The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone) and varying concentrations of the unlabeled test compound.[29]

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the filter is measured by liquid scintillation counting.

-

The IC50 value of the test compound is determined from the competition curve.[11]

Conclusion

While the precise molecular target and mechanism of action of this compound remain to be elucidated, the rich pharmacology of its structural analogs provides a strong foundation for hypothesis-driven research. The potential for this compound to act as an anticancer, antimalarial, antibacterial, or CNS-modulating agent warrants further investigation using the experimental approaches outlined in this guide. Future studies are essential to definitively characterize the biological activity and therapeutic potential of this intriguing molecule.

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinoline antimalarials: mechanisms of action and resistance [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 16. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]

- 17. Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 19. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. D-2 receptor-mediated inhibition by a substituted quinolinone derivative, 7-[3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), of dopaminergic neurons in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 25. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs [mdpi.com]

- 26. sigmaaldrich.cn [sigmaaldrich.cn]

- 27. An assay procedure to investigate the transformation of toxic heme into inert hemozoin via plasmodial heme detoxification protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 30. bmglabtech.com [bmglabtech.com]

The Enigmatic Core: A Technical Guide to the Anticipated Biological Activity of 2-Methyl-4-Piperazinoquinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated biological activities of 2-Methyl-4-Piperazinoquinoline. It is important to note that, to date, there is no publicly available biological data for this specific molecule. The information presented herein is extrapolated from studies on structurally related quinoline-piperazine hybrids and aims to provide a predictive framework for future research and development.

Introduction

The quinoline and piperazine scaffolds are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. The fusion of these two pharmacophores in this compound creates a molecule with significant potential for therapeutic applications. This technical guide summarizes the known biological activities of closely related analogs, providing insights into the likely therapeutic areas where this compound could be active. The primary activities observed in analogous compounds are in the realms of oncology and infectious diseases.

Anticipated Biological Activities

Based on the biological profiles of structurally similar compounds, this compound is predicted to exhibit two primary types of biological activity:

-

Anticancer Activity: Numerous quinoline-piperazine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The proposed mechanism often involves the inhibition of key cellular processes such as cell proliferation and migration.

-

Antimicrobial Activity: The quinoline-piperazine core is also a common feature in compounds with significant antibacterial properties. These molecules have shown efficacy against both Gram-positive and Gram-negative bacteria, with some demonstrating low micromolar minimum inhibitory concentrations (MICs).

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative biological data for various quinoline-piperazine derivatives, offering a comparative landscape for the potential efficacy of this compound.

Table 1: Anticancer Activity of Quinoline-Piperazine Analogs

| Compound/Analog | Cancer Cell Line | Activity Metric | Value (µM) |

| 2-Arylquinoline Derivative 13[1] | HeLa | IC50 | 8.3[1] |

| 2-Arylquinoline Derivative 12[1] | PC3 | IC50 | 31.37[1] |

| 2-Arylquinoline Derivative 11[1] | PC3 | IC50 | 34.34[1] |

| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline 18[1] | HeLa | IC50 | 13.15[1] |

| 7-Fluoro-4-(1-piperazinyl) quinoline I1 | A549 | Not Specified | Better than Gefitinib |

| 7-Fluoro-4-(1-piperazinyl) quinoline I10 | A549 | Not Specified | Better than Gefitinib |

| 7-Fluoro-4-(1-piperazinyl) quinoline II1 | A549 | Not Specified | Better than Gefitinib |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 | GI50 | 1.00 |

| Vindoline-Piperazine Conjugate 25 | HOP-92 | GI50 | 1.35 |

Table 2: Antimicrobial Activity of Quinoline-Piperazine Analogs

| Compound/Analog | Bacterial Strain | Activity Metric | Value (µM) |

| 4-Piperazinylquinoline Hybrid 1a,b[2] | S. aureus, P. aeruginosa, B. subtilis, E. coli | MIC | 3.9–7.8[2] |

| 4-Piperazinylquinoline Hybrid 2a,b[2] | S. aureus, P. aeruginosa, E. coli | MIC | 3–12[2] |

| 4-Piperazinylquinoline Hybrid 3[2] | S. aureus | MIC | 2[2] |

| 2-[(piperazin-1-yl)methyl]quinoline 4[2] | S. aureus, S. epidermidis, E. faecalis, E. faecium | MIC | 0.03–32[2] |

| 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile 5k[2] | S. aureus ATCC 25923 | MIC | 10[2] |

| Quinolone-piperazine sulfonamide 10g | S. aureus | MIC | 0.07 |

| Quinolone-piperazine amide 11e | MDR-TB | MIC | 1.1 |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of quinoline-piperazine derivatives.

Anticancer Activity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound (e.g., a quinoline-piperazine derivative) is dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.

-

Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by anticancer quinoline-piperazine derivatives and a general workflow for screening their biological activity.

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by a quinoline-piperazine compound.

Caption: General experimental workflow for the discovery of bioactive quinoline-piperazine compounds.

Conclusion

While direct biological data for this compound remains elusive, the extensive research on its structural analogs strongly suggests its potential as a bioactive molecule, particularly in the fields of oncology and infectious diseases. The quinoline-piperazine core represents a versatile scaffold for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

An In-Depth Technical Guide to the Pharmacology of 2-Methyl-4-Piperazinoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The incorporation of a piperazine moiety at the 4-position of the 2-methylquinoline core, yielding 2-Methyl-4-Piperazinoquinoline, presents a compound with significant potential for pharmacological development. While direct experimental data on this compound is limited in publicly accessible literature, this technical guide provides a comprehensive overview of its anticipated pharmacology by examining structurally related analogues. This document covers potential synthetic routes, predicted biological activities including anticancer and antimicrobial effects, and the signaling pathways likely modulated by this class of compounds. All quantitative data from related compounds is presented in structured tables, and relevant experimental methodologies are detailed to guide future research endeavors.

Introduction

Quinoline and its derivatives have long been a source of inspiration for the development of new drugs, exhibiting activities ranging from antimalarial to anticancer and antimicrobial. The piperazine ring is a common pharmacophore known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The hybridization of these two moieties in this compound (Figure 1) suggests a molecule with multifaceted therapeutic potential. This guide aims to consolidate the available information on structurally similar compounds to provide a predictive pharmacological profile for this compound, thereby serving as a valuable resource for researchers in the field of drug discovery and development.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis and Characterization

Proposed Synthesis of this compound

A potential synthesis route is outlined below:

Starting Materials: 4-Chloro-2-methylquinoline and Piperazine.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4-chloro-2-methylquinoline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add piperazine (excess, e.g., 2-3 equivalents) and a base such as potassium carbonate (K2CO3) (2-3 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux (e.g., 100-120 °C) and stirred for a period of several hours (e.g., 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Profile (Based on Analogues)

Due to the absence of specific pharmacological data for this compound, this section will discuss the biological activities of structurally related quinoline-piperazine derivatives. These findings provide a strong basis for predicting the potential therapeutic applications of the title compound.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of quinoline derivatives bearing a piperazine moiety. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline-Piperazine Derivatives

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | MCF-7 (Breast) | 6.502 | [2] |

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | PC3 (Prostate) | 11.751 | [2] |

| 2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide | T-47D (Breast) | <10 | [3] |

| (E)-4-(4-nitrophenyl)-2-(2-((2-(4-methylpiperazin-1-yl)quinolin-3-yl)methylene)hydrazineyl)thiazole | MDA-MB-231 (Breast) | 1.415 ± 0.16 | [4] |

Signaling Pathways in Cancer:

A key target for this class of compounds appears to be the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby inhibiting their growth and metastasis.[2]

References

- 1. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

"2-Methyl-4-Piperazinoquinoline" structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 2-Methyl-4-Piperazinoquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of quinoline-based compounds. The guide summarizes key physicochemical data, provides insights into its synthesis and potential pharmacological applications, and includes detailed experimental protocols for its characterization.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 2-position and a piperazine ring at the 4-position.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-methyl-4-(piperazin-1-yl)quinoline[1] |

| CAS Number | 82241-22-3[1] |

| Molecular Formula | C₁₄H₁₇N₃[1] |

| SMILES | CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3[1] |

| InChI | InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)12-4-2-3-5-13(12)16-11/h2-5,10,15H,6-9H2,1H3[1] |

| InChIKey | XYBLCORUTWKJOI-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 227.30 g/mol | PubChem[1] |

| Melting Point | 101 °C | ECHEMI Safety Data Sheet |

| Boiling Point (Predicted) | 397.7 ± 42.0 °C | ChemicalBook |

| Density (Predicted) | 1.115 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted, for 2-methyl-4-(4-methyl-1-piperazinyl)quinoline) | 11.03 ± 0.50 | ChemicalBook |

| Appearance | Solid | CymitQuimica |

| Solubility | No data available |

Synthesis

A common method for the synthesis of 4-aminoquinoline derivatives is the reaction of a 4-chloroquinoline with the desired amine. Therefore, the synthesis of this compound could likely be achieved by reacting 4-chloro-2-methylquinoline with an excess of piperazine, potentially in a suitable solvent and in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR data is available for this compound. The spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline ring, the methyl protons, and the methylene protons of the piperazine ring.

-

¹³C NMR: While specific experimental data for this compound is not widely published, data for the closely related compound 2-(4-methylpiperazin-1-yl)quinoline is available and can serve as a reference.[2] The spectrum would show distinct signals for the carbons of the quinoline and piperazine rings, as well as the methyl carbon.

Mass Spectrometry (MS)

-

GC-MS: Gas Chromatography-Mass Spectrometry data is available, which would provide the mass-to-charge ratio of the molecular ion and its fragmentation pattern, confirming the molecular weight and providing structural information.[1]

Pharmacological Properties and Biological Activity

The pharmacological properties of this compound are not extensively studied, but related quinoline and piperazine derivatives have shown a wide range of biological activities.

Potential as a Kinase Inhibitor

Quinoline and piperazine moieties are common scaffolds in the design of kinase inhibitors. Several studies have identified quinoline-based compounds as potent inhibitors of various kinases, including Src/Abl and PI3K.[3][4] This suggests that this compound could be a candidate for screening against a panel of kinases to identify potential therapeutic targets in oncology and other diseases driven by aberrant kinase activity.

References

- 1. 2-Methyl-4-(piperazin-1-yl)quinoline | C14H17N3 | CID 702318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Analgesic Activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative Mediated by Suppression of InflammatoryMediators Expression in Both RAW 264.7 and Mouse Models [ps.tbzmed.ac.ir]

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-Piperazinoquinoline for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4-Piperazinoquinoline, a molecule of interest in medicinal chemistry and drug discovery. The document outlines the primary synthetic route, starting from commercially available precursors, and offers detailed experimental protocols. Quantitative data is presented in a clear, tabular format to facilitate comparison and replication. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding of the chemical processes involved.

Introduction

Quinoline and piperazine moieties are prevalent scaffolds in a vast array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and central nervous system effects. The hybridization of these two pharmacophores into a single entity, such as this compound, presents a promising avenue for the development of novel therapeutic agents. This guide details a reliable and reproducible synthetic pathway for obtaining this compound for research purposes.

The synthesis is approached in a two-step sequence. The first step involves the conversion of 2-methyl-4-hydroxyquinoline to the key intermediate, 4-chloro-2-methylquinoline. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 4-position is displaced by piperazine to yield the final product.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the chlorination of 2-methyl-4-hydroxyquinoline, followed by a nucleophilic substitution with piperazine.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of the intermediate and the final product.

Table 1: Synthesis of 4-Chloro-2-methylquinoline

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-4-hydroxyquinoline | [1] |

| Reagent | Phosphorus oxychloride (POCl3) | [1] |

| Temperature | 80 °C | [1] |

| Reaction Time | 5 hours | [1] |

| Yield | 93% | [1] |

| CAS Number | 4295-06-1 | [2] |

Table 2: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H17N3 | [3][4] |

| Molecular Weight | 227.30 g/mol | [3] |

| CAS Number | 82241-22-3 | [3][4] |

| Appearance | Solid | [5] |

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-methylquinoline

This protocol is adapted from a known procedure for the chlorination of 4-hydroxyquinolines.[1]

Materials:

-

2-Methyl-4-hydroxyquinoline (1 equivalent)

-

Phosphorus oxychloride (POCl3) (excess, as reagent and solvent)

-

Ice water

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (as eluents)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4-hydroxyquinoline (e.g., 5 g).

-

Carefully add an excess of phosphorus oxychloride (e.g., 35 mL) to the flask.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours with continuous stirring.

-

After cooling to room temperature, cautiously pour the reaction mixture into ice water to quench the excess POCl3.

-

Neutralize the acidic solution with a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 100:1) as the eluent to obtain 4-chloro-2-methylquinoline as a pale yellow solid.

Step 2: Synthesis of this compound

This protocol is a general procedure based on analogous nucleophilic aromatic substitution reactions on 4-chloroquinolines.[6][7]

Materials:

-

4-Chloro-2-methylquinoline (1 equivalent)

-

Anhydrous piperazine (excess, e.g., 4-10 equivalents)

-

Solvent (e.g., ethanol, methanol, or a non-polar solvent like phenol)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-2-methylquinoline in a suitable solvent (e.g., ethanol).

-

Add an excess of anhydrous piperazine to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-18 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude residue in ethyl acetate and wash the organic solution with water to remove excess piperazine and any inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. 4-CHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-4-(piperazin-1-yl)quinoline | C14H17N3 | CID 702318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 82241-22-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

The Synthesis and Biological Frontiers of 2-Methyl-4-(piperazin-1-yl)quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among its numerous derivatives, those incorporating a piperazine moiety at the 4-position have garnered significant attention for their therapeutic potential. This technical guide delves into the synthesis and biological activities of a specific, promising subclass: 2-Methyl-4-(piperazin-1-yl)quinoline derivatives. These compounds have emerged as versatile scaffolds, exhibiting a range of biological effects, including anticancer and antibacterial activities, making them compelling candidates for further drug development.

Synthesis of the 2-Methyl-4-(piperazin-1-yl)quinoline Core

The synthetic route to 2-Methyl-4-(piperazin-1-yl)quinoline and its derivatives typically commences with the construction of a suitably substituted quinoline core. A common and effective strategy involves the cyclization of anilines with β-ketoesters, followed by chlorination and subsequent nucleophilic substitution with piperazine or its derivatives.

A representative synthetic pathway is outlined below. The synthesis can be initiated from a substituted aniline which undergoes condensation with ethyl acetoacetate to form an enamine intermediate. This intermediate is then cyclized under acidic conditions to yield a 4-hydroxy-2-methylquinoline. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), affords the key intermediate, 4-chloro-2-methylquinoline. Finally, a nucleophilic aromatic substitution reaction with piperazine or an appropriate N-substituted piperazine derivative yields the target 2-Methyl-4-(piperazin-1-yl)quinoline scaffold.

Figure 1: General synthetic workflow for 2-Methyl-4-(piperazin-1-yl)quinoline derivatives.

Experimental Protocol: Synthesis of 6-substituted-4-methoxy-2-[(piperazin-1-yl)methyl]-quinolines[1]

-

Synthesis of 3-(4-substituted-phenylamino)-but-2-enoic acid ethyl ester: A mixture of a 4-substituted aniline and ethyl acetoacetate in toluene with a catalytic amount of p-toluene sulfonic acid is heated at 110 °C for 8 hours.[1]

-

Cyclization to 4-hydroxy quinoline derivatives: The resulting ester is cyclized using polyphosphoric acid and a catalytic amount of POCl₃ at 75 °C.[1]

-

Alkylation of the 4-hydroxy group: The 4-hydroxy quinoline is alkylated with dimethyl sulfate in toluene under reflux to yield the 4-methoxy derivative.[1]

-

Bromination of the 2-methyl group: The 2-methylquinoline is brominated using N-bromosuccinimide (NBS) and 2,2'-azobis(2-methylpropionitrile) (AIBN) in acetonitrile.[1]

-

Coupling with N-Boc piperazine: The resulting 2-(bromomethyl)quinoline is coupled with N-Boc piperazine in DMF in the presence of potassium carbonate at 60 °C.[1]

-

Deprotection: The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final piperazin-1-ylmethyl-quinoline derivative.[1]

Biological Activities and Quantitative Data

Derivatives of the 2-Methyl-4-(piperazin-1-yl)quinoline scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The anticancer potential of quinoline-piperazine hybrids is a subject of intense research. These compounds have been shown to exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Notably, the inhibition of receptor tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) has been identified as a key mechanism of action for some quinoline derivatives.[2][3][4][5]

Table 1: Anticancer Activity of Selected Quinoline-Piperazine Derivatives

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | 2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide | T-47D (Breast) | > Staurosporine | [3] |

| Derivative B | Dihalogenated 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide | T-47D (Breast) | 2.73 ± 0.16 | [3] |

| Compound 1a | 7-(4-(substituted)piperazin-1-yl)fluoroquinolone | 60 human cell lines | Mean GI₅₀: 2.63-3.09 | [6] |

| Compound 2a | 7-(4-(substituted)piperazin-1-yl)fluoroquinolone | 60 human cell lines | Mean GI₅₀: 2.63-3.09 | [6] |

| Compound 3b | 7-(4-(substituted)piperazin-1-yl)fluoroquinolone | 60 human cell lines | Mean GI₅₀: 2.63-3.09 | [6] |

| Compound 6b | 7-(4-(substituted)piperazin-1-yl)fluoroquinolone | 60 human cell lines | Mean GI₅₀: 2.63-3.09 | [6] |

| Compound 7a | 7-(4-(substituted)piperazin-1-yl)fluoroquinolone | 60 human cell lines | Mean GI₅₀: 2.63-3.09 | [6] |

| Compound 12a | Quinoline-imidazole derivative | HepG2 (Liver) | 2.42 ± 1.02 | [7] |

| Compound 12a | Quinoline-imidazole derivative | A549 (Lung) | 6.29 ± 0.99 | [7] |

| Compound 12a | Quinoline-imidazole derivative | PC-3 (Prostate) | 5.11 ± 1.00 | [7] |

Antibacterial Activity

The quinoline core is a well-established pharmacophore in antibacterial agents, with the fluoroquinolone class of antibiotics being a prime example. The incorporation of a piperazine moiety can enhance the antibacterial spectrum and potency of these compounds. Derivatives of 2-Methyl-4-(piperazin-1-yl)quinoline have shown promising activity against a range of bacterial pathogens, including multidrug-resistant strains.

Table 2: Antibacterial Activity of Selected Quinoline-Piperazine Derivatives

| Compound ID | Structure | Bacterial Strain | MIC (µM) | Reference |

| Compound 5k | 4-Piperazinylquinoline hybrid | Staphylococcus aureus | 10 | [8] |

| Compound 1a/1b | 4-Piperazinylquinoline with 1,3,5-triazine | S. aureus, P. aeruginosa, B. subtilis, E. coli | 3.9 - 7.8 | [8] |

| Compound 3 | 4-Piperazinylquinoline with hydrazone moiety | S. aureus | 2 | [8] |

| Compound 4 | 2-[(Piperazin-1-yl)methyl]quinoline | Gram-positive bacteria | 0.03 - 32 | [8] |

| Compound 10g | 4,6-dimethoxy quinoline piperazine coupled sulfonamide | S. aureus | 0.03 | [1] |

| Compound 11e | 6-fluoro-4-methoxy-quinolin-2-ylmethyl)-piperazine-1-sulfonyl]-amide | TB strains | 1.1 | [1] |

Signaling Pathways and Mechanism of Action

The anticancer activity of many quinoline-piperazine derivatives is attributed to their ability to interfere with critical signaling pathways that drive tumor growth and survival. A key mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR.

VEGFR-2 Inhibition Pathway

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.

Figure 2: Simplified VEGFR-2 signaling pathway and its inhibition.

EGFR Inhibition Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. EGFR inhibitors block the activation of this pathway, thereby inhibiting cancer cell proliferation and inducing apoptosis.

Figure 3: Simplified EGFR signaling pathway and its inhibition.

Conclusion and Future Directions

The 2-Methyl-4-(piperazin-1-yl)quinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, underscores their importance in medicinal chemistry. The data presented in this guide highlight the significant anticancer and antibacterial potential of this class of molecules.

Future research should focus on several key areas to fully exploit the therapeutic potential of these derivatives:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the quinoline and piperazine rings is crucial to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: While inhibition of RTKs is a proposed mechanism, further detailed studies are needed to elucidate the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be evaluated in relevant animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Development of Derivatives for Other Therapeutic Areas: Given the broad biological activity of the quinoline nucleus, the exploration of these derivatives for other indications, such as neurodegenerative and inflammatory diseases, is warranted.

References

- 1. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Therapeutic Potential of 2-Methyl-4-Piperazinoquinoline Awaits Exploration

A comprehensive review of scientific literature and patent databases reveals a notable absence of dedicated research into the specific therapeutic targets and mechanisms of action of 2-Methyl-4-Piperazinoquinoline. While the quinoline and piperazine moieties are integral components of numerous biologically active compounds with a wide range of pharmacological activities, this particular chemical entity remains largely uncharacterized in the public domain. This lack of specific data precludes the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathways at this time.

However, the structural components of this compound suggest a promising starting point for drug discovery efforts. This whitepaper will provide an in-depth overview of the known therapeutic activities of related quinoline and piperazine-containing compounds, offering a predictive landscape of potential applications for this compound and outlining a roadmap for future research.

The Promise of the Quinoline-Piperazine Scaffold

The quinoline ring system is a well-established pharmacophore, forming the backbone of drugs with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents. Similarly, the piperazine ring is a common feature in centrally acting drugs, influencing receptor binding and pharmacokinetic properties. The combination of these two scaffolds in this compound suggests the potential for a unique pharmacological profile.

Derivatives of 4-piperazinylquinoline have demonstrated noteworthy antibacterial activity. For instance, certain compounds have shown significant minimum inhibitory concentration (MIC) values against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli[1]. Research into quinoline-piperazine hybrids has highlighted their potential as antimicrobial agents[1].

Furthermore, compounds incorporating the quinazoline moiety, which is structurally related to quinoline, linked to a piperazine ring have been investigated for a range of biological effects. In silico studies of such hybrids suggest they may be moderately active as GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors[2]. Some quinazolinone derivatives have also exhibited analgesic, anti-inflammatory, and antimicrobial activities[3].

Potential Therapeutic Avenues to Explore

Based on the activities of structurally related compounds, several therapeutic areas warrant investigation for this compound:

-

Oncology: The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a known target for compounds containing piperazine and related heterocyclic systems[4]. Future studies could explore the inhibitory potential of this compound on this critical cancer pathway.

-

Infectious Diseases: The demonstrated antibacterial activity of quinoline-piperazine derivatives against a spectrum of Gram-positive and Gram-negative bacteria makes this a primary area for investigation[1][5].

-

Neuropharmacology: The prevalence of the piperazine moiety in centrally acting drugs suggests that this compound could be screened for activity against neurological targets, such as dopamine or serotonin receptors. For example, a derivative of piperazine linked to quinolin-8-ol has been shown to engage Gi-mediated signaling via D2 or D3 receptors[5].

-

Cardiovascular Disease: Certain quinoline and piperazine derivatives have been evaluated for their effects on cardiac and vascular activity, demonstrating inotropic and vasodilatory effects[6].

A Roadmap for Future Research: From Screening to Target Validation

To unlock the therapeutic potential of this compound, a systematic and multi-pronged research approach is necessary. The following experimental workflow is proposed as a starting point for researchers and drug development professionals.

References

- 1. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchtrend.net [researchtrend.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyl-4-Piperazinoquinoline: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the diverse array of quinoline derivatives, the 2-Methyl-4-Piperazinoquinoline core represents a promising and relatively underexplored scaffold for the design of novel drug candidates. This technical guide provides a comprehensive overview of the synthetic strategies, potential biological applications, and key structure-activity relationships (SAR) associated with this scaffold, drawing upon established knowledge of related quinoline and piperazine-containing compounds.

The this compound Core: Structural Features and Physicochemical Properties

The this compound scaffold (CAS 82241-22-3) possesses a unique combination of structural motifs that make it an attractive starting point for drug design.[1] The quinoline ring system provides a rigid, aromatic platform amenable to various substitutions, while the piperazine moiety introduces a flexible, basic nitrogen center that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[2]

Key Physicochemical Properties: [1]

| Property | Value |

| Molecular Formula | C₁₄H₁₇N₃ |

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | 2-methyl-4-(piperazin-1-yl)quinoline |

| SMILES | CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3 |

Synthesis of the this compound Scaffold and Its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes, primarily involving the nucleophilic aromatic substitution (SNAr) on a suitable quinoline precursor.

General Synthetic Protocol

A common and efficient method for the synthesis of 4-aminoquinoline derivatives involves the reaction of a 4-chloroquinoline with an appropriate amine.[3][4] This strategy can be adapted for the synthesis of the this compound scaffold.

Experimental Protocol: Synthesis of this compound

-

Starting Material: 4-chloro-2-methylquinoline.

-

Reagents: Piperazine, a suitable base (e.g., K₂CO₃ or triethylamine), and a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO)).[4][5]

-

Procedure:

-

To a solution of 4-chloro-2-methylquinoline in the chosen solvent, add an excess of piperazine and the base.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

-

Derivatization Strategies

The versatility of the this compound scaffold lies in the ease of functionalization at the N-4 position of the piperazine ring. This allows for the introduction of a wide variety of substituents to explore the chemical space and optimize biological activity.

Workflow for Derivative Synthesis

Caption: General workflow for the derivatization of the this compound scaffold.

Biological Activities and Therapeutic Potential

While specific biological data for the this compound scaffold is limited in the public domain, the broader class of quinoline and piperazine-containing compounds has been extensively studied, revealing a wide range of pharmacological activities.[2][6][7]

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, with several approved drugs targeting key signaling pathways involved in cancer progression.[8][9][10] The this compound scaffold can be envisioned as a template for the design of inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[10][11][12]

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Antimicrobial and Antimalarial Potential

The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, most notably chloroquine.[3][5] By analogy, derivatives of this compound could be investigated for their activity against Plasmodium falciparum and other pathogenic microbes. The piperazine moiety can be modified to enhance cell permeability and target specific microbial enzymes.

Other Potential Therapeutic Areas

The structural features of the this compound scaffold also suggest potential applications in other therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: Piperazine-containing compounds are known to interact with various CNS receptors.

-

Inflammatory Diseases: Certain quinoline derivatives have demonstrated anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial for elucidating the structure-activity relationships and optimizing the desired biological activity.

Key Points for SAR Exploration:

-

Substitution on the Quinoline Ring: Introduction of electron-donating or electron-withdrawing groups on the quinoline ring can modulate the electronic properties and binding affinity of the molecule.[6]

-

N-4 Piperazine Substitution: This is the most versatile position for introducing diversity. The nature of the substituent (e.g., alkyl, aryl, acyl) will significantly impact potency, selectivity, and pharmacokinetic properties.

-

Methyl Group at Position 2: The methyl group can influence the conformation of the molecule and its interaction with the target protein.

Experimental Protocols for Biological Evaluation

A tiered approach is recommended for the biological evaluation of novel this compound derivatives.

In Vitro Cellular Assays

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Workflow for In Vitro Evaluation

Caption: A typical workflow for the in vitro biological evaluation of new chemical entities.

In Vitro Kinase Assays

For compounds showing promising anticancer activity, direct inhibition of specific kinases can be assessed using various in vitro kinase assay formats, such as radiometric assays, fluorescence-based assays, or AlphaScreen technology.

Conclusion and Future Directions

The this compound scaffold presents a valuable and versatile platform for the design and development of novel therapeutic agents. Its synthetic tractability and the potential for diverse biological activities make it an attractive area for further investigation. Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives to fully elucidate the therapeutic potential of this promising chemical core. The integration of computational modeling and experimental screening will be instrumental in accelerating the discovery of lead compounds based on the this compound scaffold.

References

- 1. 2-Methyl-4-(piperazin-1-yl)quinoline | C14H17N3 | CID 702318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Methyl-4-Piperazinoquinoline Interactions: A Technical Guide for Drug Discovery Professionals

Disclaimer: Direct in silico modeling studies, specific protein targets, and quantitative interaction data for 2-Methyl-4-Piperazinoquinoline are not extensively available in publicly accessible research. This guide, therefore, presents a generalized framework for the in silico analysis of quinoline-piperazine derivatives, drawing upon methodologies and findings from studies on structurally related compounds with potential therapeutic applications. This document is intended to serve as a methodological template for researchers investigating novel compounds within this chemical class.

Introduction

Quinoline and piperazine moieties are prevalent scaffolds in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2][3][4] Derivatives incorporating both these rings have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology.[2][5][6] this compound represents a specific embodiment of this pharmacophore. In silico modeling offers a powerful, resource-efficient approach to elucidate the potential mechanisms of action, identify putative protein targets, and predict the interaction profiles of such novel chemical entities before committing to extensive preclinical testing.

This technical guide provides an in-depth overview of the core in silico methodologies applicable to the study of this compound and its analogs. It is designed for researchers, scientists, and drug development professionals engaged in the computational assessment of small molecules.

Predicted Physicochemical and ADMET Properties

A foundational step in the in silico evaluation of any drug candidate is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, alongside fundamental physicochemical characteristics. These parameters are crucial for assessing the "drug-likeness" of a molecule.

| Property | Predicted Value | Method | Reference |

| Molecular Weight | 227.30 g/mol | PubChem | [1] |

| XLogP3 | 2.3 | PubChem | [1] |

| Hydrogen Bond Donors | 1 | PubChem | [1] |

| Hydrogen Bond Acceptors | 3 | PubChem | [1] |

| Rotatable Bonds | 2 | PubChem | [1] |

| Lipinski's Rule of Five | Pass | Molinspiration | [7] |

| Bioavailability Score | Moderately Active | SwissADME | [7] |

| Blood-Brain Barrier Permeation | Low Probability | SwissADME | [7] |

| CYP450 Inhibition | Low Probability | SwissADME | [7] |

| Hepatotoxicity | Low Probability | ProTox-II | [7] |

| Cytotoxicity | Low Probability | ProTox-II | [7] |

Table 1: Predicted Physicochemical and ADMET Properties of this compound. These values are computationally derived and require experimental validation.

Experimental Protocols for In Silico Modeling

A multi-faceted in silico approach is recommended to build a comprehensive interaction profile for this compound.

Target Identification and Prioritization

Given the absence of confirmed targets for this compound, a reverse docking or target prediction approach is the logical first step.

Methodology:

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94).

-

Target Database Screening: The prepared ligand is screened against a database of known protein binding sites (e.g., PharmMapper, SwissTargetPrediction).

-

Scoring and Ranking: Potential targets are ranked based on the fitness score of the ligand to the binding site.

-

Target Validation: High-scoring targets are further scrutinized based on their biological relevance to diseases where quinoline-piperazine derivatives have shown activity (e.g., cancer, malaria).[5][6]

Molecular Docking

Once putative targets are identified, molecular docking is employed to predict the binding conformation and affinity of this compound to the protein's active site.

Methodology:

-

Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.

-

Active Site Definition: The binding pocket is defined, usually based on the location of a co-crystallized ligand or through pocket prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina, GOLD) is used to sample a wide range of ligand conformations within the defined active site.

-

Pose Analysis and Scoring: The resulting binding poses are scored based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected for key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic stability of the protein-ligand complex over time, offering a more realistic representation of the biological environment.

Methodology:

-

System Setup: The top-ranked docked complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a period of equilibration where temperature and pressure are stabilized.

-

Production Run: A production MD simulation is run for a significant timescale (e.g., 100 ns).

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD) of the protein and ligand, and the persistence of key intermolecular interactions.

Illustrative Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by a quinoline-piperazine derivative and the general in silico workflow.

Caption: General workflow for the in silico modeling of a novel compound.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Quantitative Data from Analog Studies

The following table summarizes representative quantitative data from in silico and in vitro studies of quinoline-piperazine analogs. This data is presented to exemplify the types of results generated through the described protocols.

| Compound Class | Target Protein | Docking Score (kcal/mol) | IC50 (µM) | Reference |

| Quinoline-Piperazine Hybrid | EGFR | -9.8 | 0.15 | [6] |

| 4-Aminoquinoline | P. falciparum Lactate Dehydrogenase | -8.5 | 0.0389 | [8][9] |

| Quinoline Derivative | Tubulin | -7.9 | 2.2 | [1] |

Table 2: Representative Quantitative Data for Quinoline-Piperazine Analogs. These values are not specific to this compound and serve as illustrative examples.

Conclusion

While direct experimental and computational data for this compound remains to be published, the methodologies outlined in this guide provide a robust framework for its in silico investigation. By leveraging target prediction, molecular docking, and molecular dynamics simulations, researchers can generate valuable hypotheses regarding its potential biological targets and mechanism of action. The broader family of quinoline-piperazine derivatives has demonstrated significant therapeutic potential, suggesting that a systematic computational evaluation of this compound is a worthwhile endeavor in the pursuit of novel drug candidates. Future experimental validation is essential to confirm the predictions generated through these in silico models.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchtrend.net [researchtrend.net]

- 8. tandfonline.com [tandfonline.com]

- 9. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quinoline and Quinazoline Derivatives as E3 Ubiquitin Ligase Ligands

Disclaimer: Initial searches for "2-Methyl-4-Piperazinoquinoline" did not yield specific results indicating its role as an established E3 ubiquitin ligase ligand. Therefore, this guide focuses on the broader, well-documented class of quinoline and quinazoline derivatives that have been successfully developed as ligands for E3 ubiquitin ligases, particularly within the context of Proteolysis Targeting Chimeras (PROTACs). This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working in this area.

Introduction: The Rise of Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the degradation of intracellular proteins, maintaining cellular homeostasis.[1] This system relies on a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1] With over 600 distinct E3 ligases, they provide substrate specificity to the UPS, making them attractive targets for therapeutic intervention.[2]

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that harnesses the UPS to selectively eliminate disease-causing proteins.[3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[3] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[3]

The quinoline and quinazoline scaffolds are "privileged structures" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including as anticancer agents.[4] Their versatile chemistry allows for facile modification, making them ideal core structures for developing potent and selective E3 ligase ligands.[5] Notably, quinazolinone derivatives have been successfully developed as modulators for the Cereblon (CRBN) E3 ligase, a key component in many effective PROTACs.[6]

Mechanism of Action: PROTAC-Mediated Protein Degradation

The catalytic mechanism of PROTACs involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to the POI. Once polyubiquitinated, the POI is recognized and degraded by the proteasome, releasing the PROTAC molecule to engage in another degradation cycle.

References

- 1. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma | Haematologica [haematologica.org]

- 2. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]

- 3. benchchem.com [benchchem.com]

- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and lead identification of quinazoline-based BRD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel quinazolinone derivatives as CRBN E3 ligase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Potential of 2-Methyl-4-Piperazinoquinoline Analogues: A Technical Guide

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel antibacterial agents. Among the myriad of heterocyclic compounds investigated, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of many successful therapeutic agents. This technical guide delves into the antibacterial properties of analogues of 2-Methyl-4-Piperazinoquinoline, a specific class of quinoline derivatives that holds promise in the fight against pathogenic bacteria. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available data, experimental methodologies, and structure-activity relationships within this chemical space.

Core Structure and Rationale

The general structure of the compounds discussed in this guide is centered around a quinoline core, substituted at the 2-position with a methyl group and at the 4-position with a piperazine moiety. The rationale for investigating these analogues is built upon the established success of quinoline-based drugs. Quinolones, a major class of antibiotics, feature a 4-quinolone bicyclic core and are known to be potent inhibitors of bacterial DNA replication. The hybridization of the quinoline nucleus with a piperazine ring is a common strategy in medicinal chemistry, as the piperazine moiety can enhance pharmacokinetic properties and provide a versatile point for further chemical modification.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound analogues is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the reported MIC values for various quinoline-piperazine derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of 2,4,6-Substituted Quinoline-Piperazine Sulfonamides (MIC in μg/mL)

| Compound | S. aureus | M. catarrhalis |

| 10g | 0.03 | 0.06 |

| Ciprofloxacin | 64 - 0.03 | 64 - 0.03 |

| Linezolid | 64 - 0.03 | 64 - 0.03 |

| Trimethoprim | 64 - 0.03 | 64 - 0.03 |

Data extracted from a study on 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides.

Table 2: In Vitro Antibacterial Activity of 4-Piperazinylquinoline Hybrid Derivatives against S. aureus (MIC in μM)

| Compound | MIC (μM) |

| 1a,b | 3.9 - 7.8 |

| 2a,b | 3 - 12 |

| 3 | 2 |

| 4 | 0.03 - 32 |

| 5k | 10 |

Data compiled from various studies on quinoline-piperazine hybrids.

Table 3: In Vitro Antibacterial Activity of Quinolone Coupled Hybrid 5d (MIC in μg/mL)

| Bacterial Strain | MIC (μg/mL) |

| Gram-positive strains | 0.125 - 8 |

| Gram-negative strains | 0.125 - 8 |

Data for a quinolone-quinoline hybrid compound.